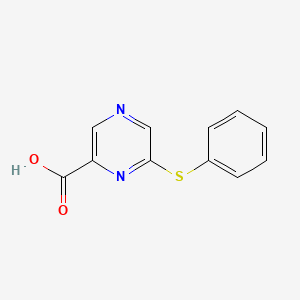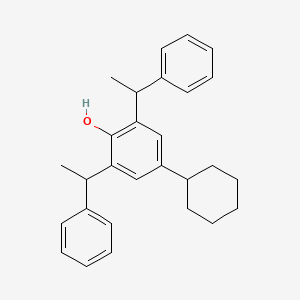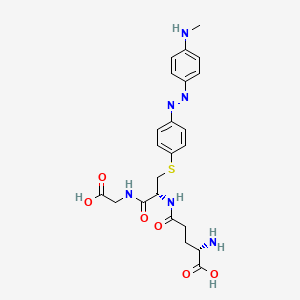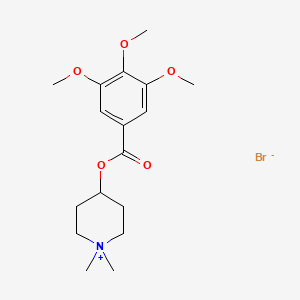
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . For Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate, a typical synthetic route might involve the reaction of 1,1-dimethyl-4-hydroxy-piperidine with 3,4,5-trimethoxybenzoic acid in the presence of a brominating agent such as N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidinium derivatives .
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Pyridine: Another heterocyclic compound with a nitrogen atom, but with different chemical properties.
Piperazine: Contains two nitrogen atoms and is used in different pharmaceutical applications.
Uniqueness
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
73771-89-8 |
|---|---|
Molekularformel |
C17H26BrNO5 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 3,4,5-trimethoxybenzoate;bromide |
InChI |
InChI=1S/C17H26NO5.BrH/c1-18(2)8-6-13(7-9-18)23-17(19)12-10-14(20-3)16(22-5)15(11-12)21-4;/h10-11,13H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
URDIWLSVYRUCLK-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(CC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



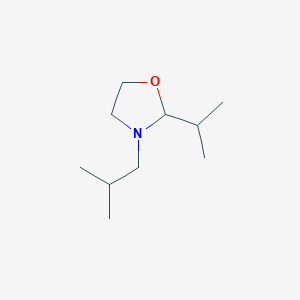

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
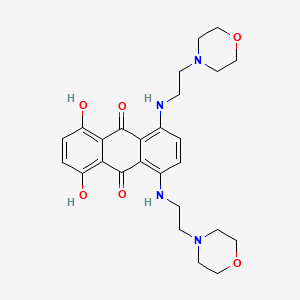
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
